5-Hydroxy-4-methoxy-2-nitrobenzoic acid
Overview
Description
5-Hydroxy-4-methoxy-2-nitrobenzoic acid is a chemical compound derived from benzoic acid. It contains a nitro group, a methoxy group, and a hydroxy group .
Molecular Structure Analysis
The molecular formula of 5-Hydroxy-4-methoxy-2-nitrobenzoic acid is C8H7NO6. Its average mass is 213.144 Da and its monoisotopic mass is 213.027344 Da .Physical And Chemical Properties Analysis
The molecular weight of 5-Hydroxy-4-methoxy-2-nitrobenzoic acid is 213.148 . Other physical and chemical properties like density, melting point, and boiling point are not available in the current resources.Scientific Research Applications
Metal Coordination and Crystal Structure
5-Hydroxy-4-methoxy-2-nitrobenzoic acid derivatives have been used in the study of metal coordination complexes. Notably, reactions with Co(II) and Ni(II) salts and similar carboxylic acids have resulted in covalent complexes with distinct geometrical properties. These structures are significant for understanding metal coordination and crystallography, offering insights into the solid-state architecture of such complexes (D'angelo et al., 2011).
Synthetic Chemistry and Molecular Transformations
In synthetic chemistry, derivatives of 5-Hydroxy-4-methoxy-2-nitrobenzoic acid have been involved in intriguing molecular transformations. For instance, O-alkylation of specific phenolic derivatives led to unexpected hydrolysis and ester migration, showcasing complex chemical behaviors and offering a pathway to obtain O-alkyl analogues of certain organic compounds (Henry K Tran et al., 2013).
Perkin Reaction and Synthesis of Organic Compounds
The substance has been a key player in the Perkin reaction, where its derivatives facilitated the synthesis of complex organic structures like 2-alkyl-7-methoxy-5-nitrobenzo[b]furans. The cyclization of specific alkanoic acids under classical Perkin reaction conditions revealed diverse product formation, contributing significantly to the field of organic synthesis and molecular design (M. Kowalewska et al., 2008).
properties
IUPAC Name |
5-hydroxy-4-methoxy-2-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO6/c1-15-7-3-5(9(13)14)4(8(11)12)2-6(7)10/h2-3,10H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAFJDIUJDDCMHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)[N+](=O)[O-])C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50552448 | |
Record name | 5-Hydroxy-4-methoxy-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50552448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-4-methoxy-2-nitrobenzoic acid | |
CAS RN |
31839-20-0 | |
Record name | 5-Hydroxy-4-methoxy-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50552448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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